Halobetasol Propionate

Description

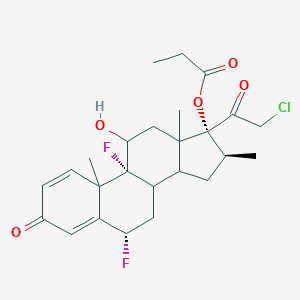

Structure

2D Structure

Properties

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSYKGHYMJNPAB-LICBFIPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClF2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046636 | |

| Record name | Halobetasol propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66852-54-8 | |

| Record name | Halobetasol propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66852-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halobetasol propionate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066852548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halobetasol propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Halobetasol Propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOBETASOL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91A0K1TY3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Halobetasol Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for halobetasol (B1672918) propionate (B1217596), a high-potency topical corticosteroid. The synthesis involves a multi-step process commencing from the readily available steroid precursor, diflorasone (B526067). This document outlines the key transformations, intermediate compounds, and reaction conditions, presenting quantitative data in a structured format for ease of comparison and analysis.

Core Synthesis Pathway Overview

The synthesis of halobetasol propionate from diflorasone can be delineated into three primary stages:

-

Selective Esterification: The initial step involves the selective propionylation of the C-17 hydroxyl group of diflorasone to yield diflorasone-17-propionate.

-

Mesylation: The C-21 hydroxyl group of diflorasone-17-propionate is subsequently activated by conversion into a mesylate ester, forming diflorasone-17-propionate-21-mesylate. This transformation renders the C-21 position susceptible to nucleophilic substitution.

-

Halogenation: The final step is a nucleophilic substitution reaction where the mesylate group at the C-21 position is displaced by a chloride ion to afford the final product, this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for each key transformation in the synthesis of this compound.

Step 1: Synthesis of Diflorasone-17-propionate

The selective esterification at the C-17 position is a critical step that leverages the differential reactivity of the hydroxyl groups in the diflorasone molecule.

Experimental Protocol:

A mixture of diflorasone and a suitable propionylating agent, such as triethyl orthopropionate, is reacted in the presence of an acid catalyst, like p-toluenesulfonic acid (PTSA), in a polar aprotic solvent such as N,N-dimethylacetamide (DMA). The reaction mixture is stirred at a controlled temperature to ensure selective esterification at the C-17 hydroxyl group. Upon completion, the reaction is quenched, and the product, diflorasone-17-propionate, is isolated through precipitation and filtration.

| Parameter | Value |

| Starting Material | Diflorasone |

| Reagents | Triethyl orthopropionate, p-toluenesulfonic acid (PTSA) |

| Solvent | N,N-dimethylacetamide (DMA) |

| Reaction Time | 5 hours |

| Product | Diflorasone-17-propionate |

Step 2: Synthesis of Diflorasone-17-propionate-21-mesylate

The activation of the C-21 hydroxyl group is achieved through mesylation, preparing the molecule for the final halogenation step.

Experimental Protocol:

Diflorasone-17-propionate is dissolved in a suitable organic solvent, and a mesylating agent, typically methanesulfonyl chloride, is added in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is monitored until completion, after which the product, diflorasone-17-propionate-21-mesylate, is isolated.

| Parameter | Value |

| Starting Material | Diflorasone-17-propionate |

| Reagents | Methanesulfonyl chloride, Base |

| Product | Diflorasone-17-propionate-21-mesylate |

Step 3: Synthesis of this compound

The final step involves the displacement of the mesylate group with a chloride ion to yield this compound.[1]

Experimental Protocol:

Diflorasone-17-propionate-21-mesylate is dissolved in N,N-dimethylacetamide (DMA), and a source of chloride ions, such as lithium chloride, is added to the mixture.[1] The reaction is heated to facilitate the nucleophilic substitution.[1] The progress of the reaction is monitored, and upon completion, the mixture is cooled, and the product is precipitated by the addition of water.[1] The crude this compound is then collected by filtration, washed, and dried.[1] Further purification can be achieved by recrystallization.

| Parameter | Value |

| Starting Material | Diflorasone-17-propionate-21-mesylate |

| Reagents | Lithium chloride |

| Solvent | N,N-dimethylacetamide (DMA) |

| Reaction Temperature | 100-110°C |

| Reaction Time | 3 hours |

| Product | This compound |

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical transformations and the logical flow of the synthesis process.

Caption: Chemical synthesis pathway of this compound.

Caption: Experimental workflow for this compound synthesis.

References

Physicochemical properties of halobetasol propionate for research applications

An In-depth Technical Guide to the Physicochemical Properties of Halobetasol (B1672918) Propionate (B1217596)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of halobetasol propionate, a high-potency synthetic corticosteroid. The information herein is intended to support research and development applications by providing detailed data, experimental protocols, and a clear understanding of its mechanism of action.

Core Physicochemical Characteristics

This compound is a white to off-white crystalline powder.[1][2] It is a trihalogenated corticosteroid structurally related to clobetasol, designed for topical dermatological use.[3][4] Its potent anti-inflammatory, antipruritic, and vasoconstrictive properties make it effective for treating corticosteroid-responsive dermatoses such as psoriasis and eczema.[5][6][7]

Data Presentation

The fundamental physicochemical properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 21-Chloro-6α,9-difluoro-11β-hydroxy-16β-methyl-pregna-1,4-diene-3-20-dione,17-propionate | [4][8] |

| Molecular Formula | C₂₅H₃₁ClF₂O₅ | [3][8] |

| Molecular Weight | ~484.96 g/mol | [2][3][6][9][10] |

| CAS Number | 66852-54-8 | [3][9] |

| Appearance | White to off-white crystalline powder |[1][2][8][11] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 200 - 221°C (with decomposition) | [3][8][9][12][13] |

| Boiling Point | 570.7 ± 50.0 °C (Predicted) | [10][13] |

| Density | 1.31 ± 0.1 g/cm³ (Predicted) |[10][12][13] |

Table 3: Solubility Profile

| Solvent | Solubility | Source(s) |

|---|---|---|

| Water | Insoluble / Practically Insoluble | [1][2][8][9][11] |

| Ethanol | Soluble (37%) | [8] |

| Dichloromethane | Freely Soluble | [1][2] |

| Acetone | Freely Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble (>50%) | [8][9] |

| Diesters (e.g., dibutyl adipate) | Soluble | [8][9] |

| Long-chain monoesters | Slightly soluble | [8] |

| Dioxane | Sparingly Soluble | [13][14] |

| Methanol | Slightly Soluble |[13][14] |

Table 4: Ionization and Lipophilicity

| Property | Value | Source(s) |

|---|---|---|

| pKa (Strongest Acidic) | 13.55 (Predicted) | [15] |

| logP (XLogP3) | 3.7 (Computed) |[12] |

Mechanism of Action: Glucocorticoid Receptor Signaling

Like other corticosteroids, this compound exerts its effects by binding to intracellular glucocorticoid receptors (GR).[5][7] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex including heat shock protein 90 (hsp90).[16] Upon binding to this compound, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[5][16]

Once in the nucleus, the activated GR complex modulates gene expression through two primary genomic mechanisms:

-

Transactivation: The GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), upregulating the transcription of anti-inflammatory genes. A key example is the induction of annexins (lipocortins), which inhibit phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4][5][15]

-

Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA.[5] This "tethering" mechanism suppresses the expression of various cytokines, chemokines, and adhesion molecules that mediate inflammatory responses.[5][17]

Caption: Glucocorticoid Receptor (GR) signaling pathway for this compound.

Stability Profile

Forced degradation studies are crucial for developing stability-indicating analytical methods. This compound shows variable stability under different stress conditions.

-

Base and Oxidative Stress: Significant degradation occurs in the presence of a base (e.g., 0.5 N NaOH at 60°C) and under oxidative conditions (e.g., 3.0% H₂O₂ at 60°C).[18]

-

Acid, Thermal, and Neutral Stress: The compound exhibits mild degradation under acidic (e.g., 0.5 N HCl at 60°C), thermal (60°C), and neutral aqueous conditions.[18]

-

Photolytic and Humidity Stress: Mild degradation is also observed under photolytic and high-humidity (e.g., 25°C/90% RH) conditions.[18]

These studies, typically performed according to International Conference on Harmonization (ICH) guidelines, are essential for identifying potential degradation products and ensuring the specificity of quantitative methods.[18][19]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development. Standardized protocols for key parameters are detailed below.

Protocol 1: Determination of Octanol-Water Partition Coefficient (logP) via Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining logP.[20] It directly measures the partitioning of a compound between n-octanol and water, representing its lipophilicity.

Caption: Experimental workflow for logP determination using the shake-flask method.

Methodology:

-

Preparation of Phases: Prepare mutually saturated solvents by mixing n-octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) and allowing them to separate for at least 24 hours.[21]

-

Sample Preparation: Accurately weigh and dissolve this compound in the aqueous phase to a known concentration.

-

Partitioning: Combine a known volume of the drug solution with a known volume of the pre-saturated n-octanol in a suitable vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time to allow equilibrium to be reached.

-

Phase Separation: Separate the two phases, typically by centrifugation to break any emulsions and ensure a clean separation.[20]

-

Quantification: Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[21]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as logP.

Protocol 2: Solubility Determination

This protocol determines the equilibrium solubility of this compound in a specific solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, ethanol, buffer solution) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed at the end of the experiment.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved this compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Result: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Protocol 3: Stability-Indicating HPLC Method Development (Forced Degradation)

This protocol outlines the steps to stress the drug product to evaluate the stability-indicating nature of an analytical method.

Methodology:

-

Sample Preparation: Prepare separate solutions or suspensions of this compound in various stress agents.

-

Stress Conditions: Expose the samples to a range of ICH-prescribed conditions:[18][19]

-

Acid Hydrolysis: Treat with 0.5 N - 1 N HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat with 0.5 N - 1 N NaOH at an elevated temperature (e.g., 60°C).

-

Oxidation: Treat with hydrogen peroxide (e.g., 3-6% H₂O₂) at an elevated temperature.

-

Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 60°C).

-

Photodegradation: Expose the drug to a combination of UV and visible light in a photostability chamber.

-

-

Time Points: Sample the stressed solutions at various time points. Neutralize acidic or basic samples before analysis.

-

Chromatographic Analysis: Analyze the stressed samples using an HPLC method. The goal is to achieve baseline separation between the intact this compound peak and all degradation product peaks.[19] A diode-array detector is used to assess peak purity.

-

Validation: A method is considered stability-indicating if it can accurately quantify the active ingredient without interference from any degradants, impurities, or excipients.[22]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound [drugfuture.com]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Articles [globalrx.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. benchchem.com [benchchem.com]

- 10. haihangchem.com [haihangchem.com]

- 11. drugs.com [drugs.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. This compound - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 14. This compound | 66852-54-8 [chemicalbook.com]

- 15. Human Metabolome Database: Showing metabocard for this compound (HMDB0014734) [hmdb.ca]

- 16. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fixed-Combination this compound and Tazarotene in the Treatment of Psoriasis: Narrative Review of Mechanisms of Action and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Quantification of this compound and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. agilent.com [agilent.com]

- 22. researchgate.net [researchgate.net]

Halobetasol Propionate: An In-depth Technical Guide on Glucocorticoid Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halobetasol (B1672918) propionate (B1217596) is a high-potency synthetic corticosteroid utilized for its significant anti-inflammatory and immunosuppressive properties. Its therapeutic effects are primarily mediated through its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a wide array of genes. This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of halobetasol propionate. While specific quantitative binding data for this compound is not extensively available in public literature, this document outlines the established methodologies for determining these crucial parameters. It includes detailed experimental protocols for competitive radioligand binding assays and fluorescence polarization assays. Furthermore, this guide presents the canonical glucocorticoid receptor signaling pathway and contextualizes the binding characteristics of potent corticosteroids with comparative data for well-characterized glucocorticoids such as dexamethasone (B1670325) and fluticasone (B1203827) propionate.

Introduction to this compound and the Glucocorticoid Receptor

This compound is a synthetic corticosteroid characterized by its high potency, classifying it as a "super-potent" topical steroid.[1][2] Its mechanism of action is analogous to other corticosteroids, involving its binding to the intracellular glucocorticoid receptor (GR).[3][4] The GR is a member of the nuclear receptor superfamily and, in its unbound state, resides in the cytoplasm as part of a multiprotein complex.[5] Upon ligand binding, the receptor undergoes a conformational change, dissociates from this complex, and translocates to the nucleus.[1][4] Within the nucleus, the ligand-receptor complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby upregulating or downregulating the transcription of target genes involved in inflammatory and immune responses.[3][6]

The affinity and kinetics of a corticosteroid for the GR are critical determinants of its potency and duration of action. High binding affinity, characterized by a low dissociation constant (Kd) or inhibition constant (Ki), generally correlates with greater therapeutic efficacy. The kinetics of the interaction, including the association (kon) and dissociation (koff) rates, provide further insight into the pharmacodynamic profile of the drug.

Glucocorticoid Receptor Binding Affinity and Kinetics

Data Presentation: Comparative Glucocorticoid Receptor Binding

The following tables summarize the receptor binding affinity and kinetic parameters for other well-characterized glucocorticoids to provide context for the anticipated high affinity of this compound.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Receptor Source | Assay Type | Parameter | Value (nM) |

| Dexamethasone | Human Lung | Kinetic Assay | Kd | 9.36 |

| Fluticasone Propionate | Human Lung | Kinetic Assay | Kd | 0.49 |

| Budesonide | Human Lung | Kinetic Assay | Kd | 1.32 |

| Mometasone Furoate | Recombinant Human GR | Competitive Binding | Relative Affinity | Higher than Dexamethasone |

Table 2: Glucocorticoid Receptor Binding Kinetics

| Compound | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Half-life of Receptor-Ligand Complex (hours) |

| Dexamethasone | Data not readily available | Data not readily available | Data not readily available |

| Fluticasone Propionate | High | Low | ~10 |

| Budesonide | 3.15 x 10⁵ | 4.17 x 10⁻⁵ | 4.6 |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and kinetics of ligands to the glucocorticoid receptor.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound, such as this compound, to compete with a radiolabeled ligand for binding to the GR.

Methodology:

-

Receptor Preparation: A cytosolic fraction containing the GR is prepared from cultured cells (e.g., A549 human lung adenocarcinoma cells) or tissues known to express the receptor. This is typically achieved through homogenization and ultracentrifugation.[7]

-

Incubation: The receptor preparation is incubated with a fixed, low concentration of a high-affinity radioligand (e.g., [³H]-dexamethasone).[6]

-

Competition: Parallel incubations are set up with the radioligand and a range of concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The binding reactions are allowed to reach equilibrium, which may require incubation for several hours at a low temperature (e.g., 4°C) to maintain receptor stability.[7]

-

Separation: The receptor-bound radioligand is separated from the free, unbound radioligand. Common methods include filtration through glass fiber filters or treatment with dextran-coated charcoal followed by centrifugation.[7]

-

Quantification: The amount of radioactivity trapped on the filters or remaining in the supernatant is measured using a scintillation counter.[6]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[7]

Fluorescence Polarization Assay

This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled GR ligand upon binding to the receptor.

Methodology:

-

Reagent Preparation: A fluorescently labeled glucocorticoid ligand (fluorophore) and a source of purified or recombinant human GR are required.[8][9]

-

Assay Setup: In a multi-well plate, the fluorescent ligand is mixed with varying concentrations of the competitor compound (this compound).

-

Binding Reaction: The GR preparation is added to initiate the binding reaction.

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.[9]

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters. The binding of the fluorescent ligand to the large GR protein slows its rotation, resulting in an increase in fluorescence polarization. A competitor compound will displace the fluorescent ligand, leading to a decrease in polarization.[10]

-

Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization against the concentration of the test compound.

Visualization of Pathways and Workflows

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the key steps in the canonical glucocorticoid receptor signaling pathway.

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

The diagram below outlines the workflow for a typical competitive radioligand binding assay.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Experimental Workflow: Fluorescence Polarization Assay

The following diagram illustrates the workflow for a fluorescence polarization-based competitive binding assay.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Articles [globalrx.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Halobetasol Cream - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. researchgate.net [researchgate.net]

The Modulatory Effects of Halobetasol Propionate on Inflammatory Cytokine Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halobetasol (B1672918) propionate (B1217596), a high-potency topical corticosteroid, is a cornerstone in the management of various inflammatory dermatoses. Its therapeutic efficacy is intrinsically linked to its profound ability to modulate the gene expression of key inflammatory mediators. This technical guide provides an in-depth exploration of the molecular mechanisms by which halobetasol propionate exerts its anti-inflammatory effects, with a specific focus on its impact on the gene expression of pivotal inflammatory cytokines. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows involved.

Introduction

Inflammatory skin diseases, such as psoriasis and atopic dermatitis, are characterized by the dysregulated expression of a plethora of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). These cytokines orchestrate a cascade of events leading to the clinical manifestations of inflammation, such as erythema, edema, and pruritus. This compound, a synthetic corticosteroid, is highly effective in mitigating these symptoms due to its potent anti-inflammatory, immunosuppressive, and anti-proliferative properties.[1][2] At the heart of its mechanism of action lies its ability to intricately regulate the transcription of genes encoding these inflammatory cytokines.

Mechanism of Action: A Molecular Perspective

This compound's mechanism of action is centered around its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][2] Upon topical application, this compound penetrates the skin and binds to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.

Once in the nucleus, the this compound-GR complex modulates gene expression through several key mechanisms:

-

Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] This interference prevents these transcription factors from binding to their respective DNA response elements, thereby inhibiting the transcription of genes encoding a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Transactivation: The GR can also directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, leading to the increased transcription of anti-inflammatory proteins. A key example is the upregulation of lipocortin-1 (annexin A1), which inhibits phospholipase A2, an enzyme responsible for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]

Through these genomic actions, this compound effectively downregulates the expression of key pro-inflammatory cytokines, thus dampening the inflammatory cascade.

Signaling Pathway

Data Presentation: Quantitative Effects on Cytokine Expression

Table 1: Effect of this compound (in Combination with Tazarotene) on Pro-inflammatory Cytokine Protein Levels in Psoriatic Plaques

A clinical study investigating a fixed-combination lotion of this compound 0.01% and tazarotene (B1682939) 0.045% (HP/TAZ) in patients with plaque psoriasis demonstrated a significant reduction in the protein levels of TNF-α and IL-17A in treated plaques compared to untreated plaques.

| Cytokine | Timepoint | Mean Concentration (pg/mL) in HP/TAZ-Treated Plaques | Mean Concentration (pg/mL) in Untreated Plaques | p-value |

| TNF-α | Baseline | 7.94 | 3.74 | 0.041 |

| Week 4 | Not Reported | Not Reported | < 0.03 | |

| Week 8 | Not Reported | Not Reported | < 0.03 | |

| Week 12 | Not Reported | Not Reported | < 0.03 | |

| IL-17A | Baseline | Not Reported | Not Reported | - |

| Week 2 | Not Reported | Not Reported | < 0.05 | |

| Week 4 | Not Reported | Not Reported | < 0.05 | |

| Week 8 | Not Reported | Not Reported | < 0.05 |

It is important to note that these results reflect the combined effect of this compound and tazarotene.

Table 2: Analogous Data - Effect of a Potent Corticosteroid (Dexamethasone) on IL-1β-Induced Inflammatory Gene Expression in A549 Human Lung Epithelial Cells

To illustrate the direct impact of a potent corticosteroid on cytokine gene expression, the following data from a study on dexamethasone (B1670325) is presented. This serves as a representative example of the anticipated effects of this compound.

| Gene | Treatment | Mean Gene Expression (% of IL-1β induced) |

| TNF-α | IL-1β + Dexamethasone (1 µM) | ~40% |

| IL-1β | IL-1β + Dexamethasone (1 µM) | ~20% |

| IL-6 | IL-1β + Dexamethasone (1 µM) | ~30% |

This data is provided for illustrative purposes to demonstrate the potent inhibitory effect of corticosteroids on inflammatory gene expression and is not a direct measurement of this compound's effects.

Experimental Protocols

The following section outlines a detailed methodology for an in-vitro experiment designed to quantify the effects of this compound on the gene expression of inflammatory cytokines in a human keratinocyte cell line.

Objective: To determine the dose-dependent effect of this compound on the gene expression of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated HaCaT keratinocytes.

Materials:

-

HaCaT human keratinocyte cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

RNA extraction kit (e.g., TRIzol reagent or column-based kits)

-

Reverse transcription kit

-

qPCR master mix

-

Primers for human TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or ACTB)

Methodology:

-

Cell Culture and Plating:

-

Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Once cells reach 80-90% confluency, detach them using Trypsin-EDTA and seed them into 6-well plates at a density of 2 x 10^5 cells/well.

-

Allow cells to adhere and grow for 24 hours.

-

-

Induction of Inflammation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (DMSO) for 1 hour.

-

Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 6 hours to induce an inflammatory response. Include a negative control group with no LPS stimulation.

-

-

RNA Extraction:

-

After the incubation period, wash the cells with PBS.

-

Lyse the cells directly in the wells using an appropriate RNA extraction reagent (e.g., TRIzol).

-

Isolate total RNA according to the manufacturer's protocol, ensuring to minimize RNA degradation.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

Quantitative Real-Time PCR (RT-qPCR):

-

Perform RT-qPCR using a suitable master mix, the synthesized cDNA, and specific primers for TNF-α, IL-1β, IL-6, and the housekeeping gene.

-

Run the PCR reaction in a real-time PCR system with appropriate cycling conditions.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the LPS-stimulated control group.

-

Experimental Workflow Diagram

Conclusion

This compound is a highly effective anti-inflammatory agent that exerts its therapeutic effects by profoundly modulating the gene expression of inflammatory cytokines. Its primary mechanism involves the activation of the glucocorticoid receptor, leading to the transrepression of key pro-inflammatory transcription factors such as NF-κB and AP-1. While direct quantitative data on the gene expression effects of this compound monotherapy remain an area for further investigation, the available clinical data on combination therapies and analogous data from other potent corticosteroids strongly support its role as a potent suppressor of inflammatory cytokine synthesis at the transcriptional level. The detailed experimental protocol provided herein offers a robust framework for future studies aimed at precisely quantifying these effects and further elucidating the molecular pharmacology of this important therapeutic agent. Such research will be invaluable for the continued development of novel and optimized anti-inflammatory therapies for a range of dermatological conditions.

References

Halobetasol Propionate: A Technical Guide to its Impact on TNF-α and IL-17A Pathways in Skin Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halobetasol (B1672918) propionate (B1217596), a high-potency topical corticosteroid, is a cornerstone in the management of various inflammatory skin conditions, including psoriasis and eczema. Its therapeutic efficacy is rooted in its potent anti-inflammatory, immunosuppressive, and antipruritic properties.[1][2] This technical guide delves into the core mechanisms of action of halobetasol propionate, with a specific focus on its modulatory effects on the pivotal pro-inflammatory Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17A (IL-17A) signaling pathways. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols from cited studies, and visual representations of the involved signaling cascades and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction: The Role of TNF-α and IL-17A in Skin Inflammation

Chronic inflammatory dermatoses are complex diseases driven by a dysregulated immune response in the skin. Two key cytokines, TNF-α and IL-17A, have been identified as central players in the pathogenesis of conditions like psoriasis.

TNF-α is a pleiotropic cytokine that orchestrates a broad inflammatory response. In the skin, it promotes the activation of various immune cells, enhances the expression of adhesion molecules on endothelial cells facilitating immune cell infiltration, and stimulates keratinocytes to produce a battery of pro-inflammatory mediators.[3]

IL-17A , primarily produced by T helper 17 (Th17) cells, is another critical cytokine in the inflammatory cascade of psoriasis. It acts synergistically with TNF-α to amplify the inflammatory response. IL-17A directly stimulates keratinocyte proliferation and the production of antimicrobial peptides, chemokines, and other cytokines, contributing to the characteristic epidermal hyperplasia and immune cell influx seen in psoriatic lesions.[3][4] The IL-23/Th17 axis, which governs the production of IL-17A, is a key therapeutic target in many inflammatory diseases.

Given their central role, the inhibition of TNF-α and IL-17A pathways is a primary goal of many anti-inflammatory therapies. This compound, as a potent glucocorticoid, exerts its effects by modulating the gene expression of these and other inflammatory mediators.[1][5]

Mechanism of Action of this compound

This compound's anti-inflammatory action is initiated by its passive diffusion across the cell membrane and subsequent binding to the intracellular glucocorticoid receptor (GR).[1][6] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and translocation into the nucleus.

Once in the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription. A key example is the upregulation of annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[7][8]

-

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] This interference prevents the transcription of a wide array of pro-inflammatory genes, including those encoding for TNF-α, IL-17A, and other cytokines, chemokines, and adhesion molecules.[1][5]

By suppressing these key inflammatory pathways, this compound effectively reduces the cardinal signs of skin inflammation: erythema, edema, and pruritus.[1][6]

Quantitative Data on the Impact of this compound on TNF-α and IL-17A

While the general mechanism of corticosteroids in suppressing pro-inflammatory cytokines is well-established, specific quantitative data for this compound monotherapy on TNF-α and IL-17A levels in skin lesions is limited in publicly available literature. However, a clinical study investigating a fixed-combination lotion of 0.01% this compound and 0.045% tazarotene (B1682939) (a retinoid) provides valuable insights into its potential impact.

It is crucial to note that the following data represents the effect of a combination therapy, and the individual contribution of this compound cannot be definitively isolated.

Table 1: Reduction of TNF-α and IL-17A in Psoriatic Lesions with this compound and Tazarotene Combination Lotion

| Timepoint | Mean TNF-α Level (pg/mL) in Treated Plaque | % Reduction from Baseline (TNF-α) | Mean IL-17A Level (pg/mL) in Treated Plaque | % Reduction from Baseline (IL-17A) | p-value (Treated vs. Untreated) |

| Baseline | 7.94 | - | 15.37 | - | - |

| Week 2 | 2.04 | 74.3% | Significantly Reduced | - | < 0.05 (for IL-17A) |

| Week 4 | Significantly Reduced | - | Significantly Reduced | - | < 0.03 (for TNF-α), < 0.05 (for IL-17A) |

| Week 8 | Significantly Reduced | - | Significantly Reduced | - | < 0.03 (for TNF-α), < 0.05 (for IL-17A) |

| Week 12 | Significantly Reduced | - | Numerically Reduced | - | < 0.03 (for TNF-α) |

Data adapted from a study on a fixed-combination lotion of this compound and tazarotene.[4][9] The study reported statistically significant reductions in both TNF-α and IL-17A levels in treated plaques compared to untreated plaques over a 12-week period.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of evaluating the impact of topical corticosteroids on inflammatory markers in the skin.

In Vivo Psoriasis Plaque Study with Topical Treatment

-

Study Design: A double-blind, vehicle-controlled study involving patients with mild-to-moderate plaque psoriasis.[9] Symmetrical plaques on the body are selected for paired comparison, with one plaque receiving the active treatment and the other a vehicle lotion.[9]

-

Treatment Regimen: Patients self-apply a thin layer of the assigned lotion to the target plaque once daily for a specified duration (e.g., 12 weeks).[9]

-

Clinical Assessment: At baseline and subsequent study visits (e.g., weeks 2, 4, 8, and 12), clinical severity is assessed using the Investigator's Global Assessment (IGA) score, as well as evaluations of erythema, scaling, and induration.[9]

-

Cytokine Quantification:

-

Sample Collection: D-squame tape strips are used to collect stratum corneum samples from the target lesions at each visit.[9] This is a non-invasive method for obtaining proteins from the upper layers of the skin.

-

Protein Extraction: The proteins are extracted from the tape strips using a suitable buffer.

-

Cytokine Measurement: TNF-α and IL-17A levels in the protein extracts are quantified using a high-sensitivity enzyme-linked immunosorbent assay (ELISA).[9]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Principle: A sandwich ELISA is a common method for quantifying specific proteins in a sample.

-

Protocol Outline:

-

Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α).

-

Blocking: Non-specific binding sites in the wells are blocked using a blocking buffer (e.g., bovine serum albumin).

-

Sample Incubation: The protein extracts from the D-squame tape strips and a series of known standards are added to the wells. The target cytokine in the sample binds to the capture antibody.

-

Detection Antibody: A biotinylated detection antibody, also specific for the target cytokine but binding to a different epitope, is added.

-

Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

-

Signaling Pathways and Experimental Workflow Visualizations

Diagram 1: General Mechanism of this compound Action

Caption: this compound binds to the glucocorticoid receptor, modulating gene expression.

Diagram 2: Simplified TNF-α and IL-17A Signaling Pathways in Keratinocytes

Caption: TNF-α and IL-17A signaling in keratinocytes leading to inflammation.

Diagram 3: Experimental Workflow for Cytokine Measurement

Caption: Workflow for measuring cytokine levels in skin after topical treatment.

Conclusion

This compound is a highly effective topical corticosteroid that exerts its anti-inflammatory effects through the modulation of key signaling pathways, including those of TNF-α and IL-17A. By binding to the glucocorticoid receptor, it ultimately leads to the suppression of pro-inflammatory gene expression, thereby mitigating the inflammatory cascade in diseases like psoriasis. While direct quantitative data for this compound monotherapy is an area requiring further research, evidence from combination therapy studies strongly suggests its significant role in reducing the levels of these pivotal cytokines in inflamed skin. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals in the field of dermatology and drug development, highlighting the molecular basis of this potent therapeutic agent's efficacy. Further studies focusing on the specific effects of this compound as a monotherapy are warranted to fully elucidate its impact on the intricate cytokine network in inflammatory skin diseases.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. IL-17 drives psoriatic inflammation via distinct, target cell-specific mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Topically Delivered Tumor Necrosis Factor-α–Targeted Gene Regulation for Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antagonization of IL-17A Attenuates Skin Inflammation and Vascular Dysfunction in Mouse Models of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Degradation Pathways of Halobetasol Propionate Under Stress Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the potent corticosteroid, halobetasol (B1672918) propionate (B1217596), under various stress conditions. Understanding the stability of this active pharmaceutical ingredient (API) is critical for the development of robust and safe pharmaceutical formulations. This document details the degradation products formed, outlines the experimental protocols for stress testing, and presents quantitative data on the extent of degradation.

Introduction to Halobetasol Propionate Stability

This compound is a super-high potency corticosteroid used topically to treat a variety of skin conditions.[1] Like all pharmaceutical compounds, it is susceptible to degradation when exposed to stress conditions such as acid, base, oxidation, heat, and light.[2] Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[3]

Summary of Degradation Behavior

Forced degradation studies have demonstrated that this compound is most susceptible to degradation under basic and oxidative conditions.[4] Milder degradation is observed under acidic, thermal, and photolytic stress.[4] The primary degradation products identified include halobetasol, diflorasone (B526067) 17-propionate, and diflorasone 21-propionate.[4] Under basic conditions, a unique cyclization product has also been isolated and characterized.[5][6]

Quantitative Degradation Data

The following table summarizes the percentage of degradation of this compound observed under various stress conditions as reported in a stability-indicating LC method study.

| Stress Condition | Reagent and Conditions | Duration | % Degradation | Major Degradation Products Identified |

| Acid Hydrolysis | 0.5 N HCl at 60°C | 30 min | Mild | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate |

| Base Hydrolysis | 0.5 N NaOH at 60°C | 15 min | Significant | Halobetasol, Diflorasone 21-propionate, Unknown impurity, Cyclization product |

| Oxidative Degradation | 3.0% H₂O₂ at 60°C | 20 min | Significant | Halobetasol, Diflorasone 21-propionate, Unknown impurity |

| Thermal Degradation | 60°C | 12 h | Mild | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate |

| Photolytic Degradation | Sunlight | - | Mild | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate |

| Neutral Hydrolysis | Water at 60°C | 1 h | Mild | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate |

Data sourced from Nalwade et al., 2014.[4]

Degradation Pathways and Mechanisms

The degradation of this compound proceeds through several pathways depending on the stress condition applied. The corticosteroid structure has multiple reactive sites susceptible to chemical transformation.

Hydrolytic Degradation (Acidic and Basic Conditions)

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester linkage at the C-17 position is susceptible to hydrolysis, leading to the formation of halobetasol and propionic acid.

Base-Catalyzed Hydrolysis and Cyclization: In the presence of a base, hydrolysis of the C-17 propionate ester occurs, yielding halobetasol.[4] Additionally, a significant degradation pathway involves an intramolecular cyclization reaction.[5][6] This has been reported to be a key degradation pathway for this compound in a basic environment.[5][6]

Caption: Hydrolytic degradation pathways of this compound.

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, can lead to the formation of various degradation products. For corticosteroids, the dihydroxyacetone side chain at C-17 is a primary site for oxidative cleavage. Other potential sites of oxidation include the double bonds in the A-ring and the secondary alcohol at C-11.

Caption: Potential oxidative degradation pathways for this compound.

Photodegradation

Photodegradation of corticosteroids can involve complex reactions, including isomerization of the cyclohexadienone moiety and oxidative cleavage of the C-17 side chain. The presence of oxygen can influence the formation of reactive oxygen species, which can further contribute to degradation.

Thermal Degradation

Thermal stress can lead to the hydrolysis of the ester group and potentially other rearrangements, although it is generally a milder degradation pathway for this compound.[4]

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound, based on established protocols.[4]

General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent such as methanol (B129727) or a mixture of methanol and water. This stock solution is then used for the individual stress studies.

Acid Hydrolysis

-

To 1 mL of the this compound stock solution, add 1 mL of 1 N HCl.

-

Reflux the mixture at 60°C for 30 minutes.

-

Cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of 1 N NaOH.

-

Dilute to a final concentration of approximately 50 µg/mL with the mobile phase for HPLC analysis.

Base Hydrolysis

-

To 1 mL of the this compound stock solution, add 1 mL of 1 N NaOH.

-

Reflux the mixture at 60°C for 15 minutes.

-

Cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of 1 N HCl.

-

Dilute to a final concentration of approximately 50 µg/mL with the mobile phase for HPLC analysis.

Oxidative Degradation

-

To 1 mL of the this compound stock solution, add 1 mL of 6% H₂O₂.

-

Reflux the mixture at 60°C for 20 minutes.

-

Cool the solution to room temperature.

-

Dilute to a final concentration of approximately 50 µg/mL with the mobile phase for HPLC analysis.

Thermal Degradation

-

Place the solid drug substance in a hot air oven maintained at 60°C for 12 hours.

-

Alternatively, reflux a solution of the drug in water at 60°C for 1 hour.

-

After the specified time, cool the sample and prepare a solution of approximately 50 µg/mL in the mobile phase for HPLC analysis.

Photolytic Degradation

-

Expose the drug substance (solid or in solution) to sunlight for a specified period (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Prepare a solution of approximately 50 µg/mL in the mobile phase for HPLC analysis. A control sample should be kept in the dark under the same conditions.

Caption: Experimental workflow for forced degradation studies.

Analytical Methodology

A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for the analysis of forced degradation samples. A typical method utilizes a C18 column with a gradient elution.

Example HPLC Conditions: [4]

-

Column: Phenomenex Synergi polar reverse phase (250 x 4.6 mm, 4 µm)

-

Mobile Phase A: 0.01 M KH₂PO₄ buffer (pH 3.0) with 0.2% 1-octane sulfonic acid sodium salt, acetonitrile, and methanol (80:15:5 v/v/v)

-

Mobile Phase B: 0.01 M KH₂PO₄ buffer (pH 3.0) with 0.2% 1-octane sulfonic acid sodium salt, acetonitrile, and methanol (20:70:10 v/v/v)

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 240 nm

Conclusion

This technical guide has summarized the known degradation pathways of this compound under various stress conditions. The molecule is most labile to basic hydrolysis and oxidation. The primary degradation products have been identified, and detailed experimental protocols for conducting forced degradation studies have been provided. This information is invaluable for formulation development, stability testing, and ensuring the quality and safety of pharmaceutical products containing this compound. Further studies involving advanced analytical techniques such as LC-MS/MS and NMR are recommended for the definitive structural elucidation of all degradation products and a more in-depth understanding of the degradation mechanisms.

References

- 1. Halobetasol: Package Insert / Prescribing Information [drugs.com]

- 2. Quantification of this compound and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photochemical study of the highly used corticosteroids dexamethasone and prednisone. Effects of micellar confinement and cytotoxicity analysis of photoproducts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. A degradation product of this compound: characterization and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucocorticoids in Freshwaters: Degradation by Solar Light and Environmental Toxicity of the Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Halobetasol Propionate and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used to characterize Halobetasol Propionate, a high-potency synthetic corticosteroid. The structural integrity, purity, and identity of Active Pharmaceutical Ingredients (APIs) like this compound are critical for ensuring drug safety and efficacy. Spectroscopic methods provide the necessary tools for unambiguous structural elucidation and quality control.

This document details the principles, experimental protocols, and characteristic data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Given the structural similarity and frequent use as a reference, data for the closely related analogue, Clobetasol Propionate, is included for comparative analysis.

Molecular Structure

This compound (also known as Ulobetasol Propionate) is a fluorinated corticosteroid ester. Its chemical name is 21-chloro-6α,9-difluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate. The control of its specific stereochemistry and the identification of related impurities are paramount in its production and formulation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | [1] |

| Molecular Formula | C₂₅H₃₁ClF₂O₅ | [1] |

| Molecular Weight | 484.96 g/mol | [2] |

| CAS Number | 66852-54-8 | [2] |

| Appearance | White crystalline powder | [2] |

| Solubility | Insoluble in water; Soluble in DMSO | [2][3] |

Spectroscopic Analysis Workflow

The comprehensive characterization of a pharmaceutical substance like this compound involves a multi-technique approach to confirm its identity, structure, and purity. Each spectroscopic method provides unique and complementary information.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Halobetasol Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halobetasol (B1672918) propionate (B1217596) is a super-high-potency corticosteroid widely utilized in topical formulations for the treatment of various dermatological conditions. The efficacy and safety of these formulations are critically dependent on the physicochemical properties of the active pharmaceutical ingredient (API), primarily its solubility and stability in the chosen vehicle. This technical guide provides an in-depth exploration of the solubility and stability of halobetasol propionate in different solvents, offering a valuable resource for formulation scientists and researchers in the field of drug development. Understanding these core characteristics is paramount for designing robust, effective, and stable topical drug products.

Solubility Profile of this compound

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility information for this compound in various solvents.

| Solvent | Solubility | Remarks |

| Water | Insoluble / Practically Insoluble (< 0.007 mg/mL)[1][2][3][4] | Low aqueous solubility is a key characteristic. |

| Dimethyl Sulfoxide (DMSO) | ≥23.25 mg/mL[5] | High solubility. |

| Ethanol (B145695) | Soluble (37%)[1] | Good solubility. |

| Dichloromethane | Freely Soluble[6][7] | High solubility. |

| Acetone | Freely Soluble[8][6][7] | High solubility. |

| Methanol | Slightly Soluble[9] | Limited solubility. |

| Dioxane | Sparingly Soluble | Limited solubility. |

| Diesters (e.g., Dibutyl Adipate) | Soluble[1] | Good solubility in certain non-polar solvents. |

| Long-chain Monoesters (e.g., Isopropyl Myristate) | Slightly Soluble[1] | Limited solubility. |

Note: The term "soluble (37%)" for ethanol likely refers to a weight/volume percentage, indicating high solubility, though the exact conditions are not specified.

Stability Profile of this compound

The chemical stability of this compound is a critical quality attribute that can be influenced by various environmental factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding its degradation pathways is essential for developing stable formulations with an adequate shelf life.

Forced Degradation Studies

Forced degradation studies are instrumental in identifying potential degradation products and understanding the intrinsic stability of a drug substance. This compound has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

| Stress Condition | Observations | Major Degradation Products |

| Acid Hydrolysis (e.g., 1 N HCl) | Mild degradation. | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate. |

| Base Hydrolysis (e.g., 0.5 N NaOH) | Significant degradation[10]. | A single cyclization product has been isolated and characterized[10][11]. Other studies have identified Halobetasol and Diflorasone 21-propionate. |

| Oxidation (e.g., 6% H₂O₂) | Significant degradation. | Halobetasol, Diflorasone 21-propionate, and other unknown products. |

| Thermal Degradation (e.g., 60°C) | Mild degradation. | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate. |

| Photolytic Degradation (Light) | Mild degradation. | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate. |

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to obtaining reliable and reproducible data on solubility and stability.

Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a specific solvent[2][12][13].

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvents of analytical grade

-

Volumetric flasks

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound.

Procedure:

-

Add an excess amount of this compound to a volumetric flask containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the flasks to stand to let the undissolved particles settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or other appropriate units.

Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating analytical method is essential to separate the intact drug from its degradation products. The following protocol outlines a general approach for conducting forced degradation studies in line with ICH guidelines[14][15][16][17][18].

Objective: To assess the stability of this compound under various stress conditions and identify its degradation products.

Materials:

-

This compound

-

Selected solvents

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector

-

Validated stability-indicating HPLC method (a reverse-phase C18 column is commonly used for corticosteroids)[19][20][21][22][23].

-

Photostability chamber

-

Oven

Procedure:

-

Method Validation: Develop and validate an HPLC method for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify this compound and separate it from its degradation products.

-

Sample Preparation: Prepare solutions of this compound in the chosen solvent at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the sample solution to achieve a final concentration of 0.1 N to 1 N. Heat the solution (e.g., at 60°C) for a specified period.

-

Base Hydrolysis: Add NaOH to the sample solution to achieve a final concentration of 0.1 N to 1 N. Keep the solution at room temperature or heat gently for a specific duration.

-

Oxidation: Add H₂O₂ to the sample solution (e.g., 3-30%). Store at room temperature or heat.

-

Thermal Degradation: Store the sample solution in an oven at an elevated temperature (e.g., 60-80°C).

-

Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Analysis: At predetermined time points, withdraw samples from the stressed solutions, neutralize if necessary, dilute appropriately, and analyze using the validated stability-indicating HPLC method.

-

Data Evaluation: Monitor for the appearance of new peaks and a decrease in the peak area of the parent drug. Use a PDA detector to check for peak purity.

Formulation Development Considerations

The solubility and stability data are pivotal in guiding the formulation development process. The logical relationship between these parameters and formulation choices can be visualized as a decision-making workflow.

Conclusion

A thorough understanding of the solubility and stability of this compound is indispensable for the successful development of topical pharmaceutical products. While comprehensive quantitative solubility data remains limited in publicly accessible literature, the available qualitative information provides a strong directional basis for solvent system selection. The well-documented degradation pathways under various stress conditions offer critical insights for formulating a stable product. By employing systematic experimental protocols for solubility and stability assessment, formulation scientists can effectively navigate the challenges of developing robust, safe, and efficacious topical formulations of this compound. This guide serves as a foundational resource to support these critical development efforts.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. enamine.net [enamine.net]

- 3. This compound CREAM, 0.05% [dailymed.nlm.nih.gov]

- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 5. raybiotech.com [raybiotech.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. fffenterprises.com [fffenterprises.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A degradation product of this compound: characterization and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. database.ich.org [database.ich.org]

- 15. ikev.org [ikev.org]

- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 17. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]

- 18. researchgate.net [researchgate.net]

- 19. ijstr.org [ijstr.org]

- 20. researchgate.net [researchgate.net]

- 21. sciensage.info [sciensage.info]

- 22. benchchem.com [benchchem.com]

- 23. Quantification of this compound and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution Impurity Profiling of Halobetasol Propionate Using a Stability-Indicating UPLC Method

[AN001]

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the comprehensive impurity profiling of Halobetasol (B1672918) Propionate (B1217596), a high-potency topical corticosteroid. The described method is stability-indicating, capable of separating and quantifying known impurities and degradation products generated under forced degradation conditions. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of halobetasol propionate drug substances and formulations.

Introduction

This compound is a synthetic corticosteroid used topically to treat various inflammatory skin conditions.[1] Like any active pharmaceutical ingredient (API), it is susceptible to the presence of impurities that can arise during synthesis or degradation upon storage.[2] Regulatory authorities mandate strict control over impurity levels to ensure the safety and efficacy of pharmaceutical products. Therefore, a reliable and sensitive analytical method is crucial for the accurate detection and quantification of these impurities.

This application note presents a stability-indicating UPLC method that provides superior resolution and shorter run times compared to traditional HPLC methods.[3][4][5] The method effectively separates this compound from its potential impurities, including process-related impurities and degradation products formed under various stress conditions as prescribed by the International Conference on Harmonization (ICH) guidelines.[6][7]

Experimental

Instrumentation and Consumables

-

UPLC System: Waters ACQUITY UPLC™ System or equivalent, equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

-

Column: ACQUITY UPLC™ BEH Phenyl (2.1 x 100 mm, 1.7 µm).[3][4][5]

-

Mobile Phase A: Potassium hydrogen phosphate (B84403) buffer.[3][4]

-

Solvents: HPLC-grade acetonitrile, methanol, and analytical reagent-grade potassium dihydrogen phosphate and ortho–phosphoric acid.[4]

Chromatographic Conditions

A summary of the optimized UPLC method parameters is provided in the table below.

| Parameter | Condition |

| Column | ACQUITY UPLC™ BEH Phenyl (2.1 x 100 mm, 1.7 µm)[3][4] |

| Column Temperature | 40°C[3][4] |

| Mobile Phase A | Potassium hydrogen phosphate buffer[3][4] |

| Mobile Phase B | Acetonitrile and Methanol[3][4] |

| Flow Rate | 0.8 mL/min[7] |

| Detection Wavelength | 242 nm[3][4] |

| Injection Volume | 1.0 µL |

| Run Time | 13.0 min[3][4] |

| Gradient Program | A gradient mixture of the mobile phases is utilized to achieve optimal separation.[3][4] |

Protocols

Standard and Sample Preparation

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent (a mixture of mobile phase A and B) to obtain a final concentration of approximately 50 µg/mL.[6]

-

Prepare a mixed impurity standard solution containing known impurities at a concentration of approximately 0.5 µg/mL each.

Sample Preparation (for Cream Formulation):

-

Accurately weigh a quantity of the cream equivalent to 0.5 mg of this compound into a suitable volumetric flask.

-

Add a portion of the diluent and heat in a water bath at 30–40°C for approximately 15 minutes with intermittent swirling to disperse the cream.[6]

-

Sonicate the solution for 10 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and dilute to the final volume with the diluent to achieve a target concentration of 50 µg/mL of this compound.[6]

-

Filter the solution through a 0.22 µm syringe filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6] The drug substance is subjected to various stress conditions to induce degradation.

Acid Hydrolysis:

-

Dissolve the this compound sample in 0.5 N HCl.[6]

-

Reflux the solution at 60°C for 30 minutes.[6]

-

Cool the solution and neutralize it with an appropriate volume of 0.5 N NaOH.

-

Dilute to the final concentration with the diluent.

Base Hydrolysis:

-

Dissolve the this compound sample in 0.5 N NaOH.[6]

-

Reflux the solution at 60°C for 15 minutes.[6]

-

Cool the solution and neutralize it with an appropriate volume of 0.5 N HCl.

-

Dilute to the final concentration with the diluent.

Oxidative Degradation:

-

Dissolve the this compound sample in 3.0% H₂O₂.[6]

-

Keep the solution at 60°C for 20 minutes.[6]

-

Cool the solution and dilute to the final concentration with the diluent.

Thermal Degradation:

-

Expose the solid drug substance to a temperature of 60°C for 12 hours.[6]

-

After exposure, dissolve the sample in the diluent to the final concentration.

Photolytic Degradation:

-

Expose the drug substance to UV light (200 Wh/m²) and visible light (1.2 million lux hours).[6]

-

After exposure, dissolve the sample in the diluent to the final concentration.

Data Presentation

The following table summarizes the known impurities of this compound and their typical relative retention times (RRT) observed with the described UPLC method.

| Impurity Name | Relative Retention Time (RRT) |

| Halobetasol | ~1.22[6] |

| Diflorasone 17-propionate | Degradation product[6] |

| Diflorasone 21-propionate | Degradation product[6] |

| Clobetasol Propionate | Process impurity |